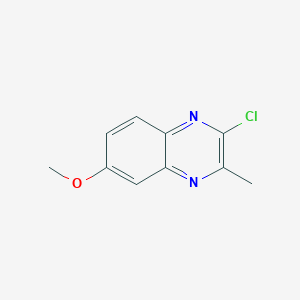

2-Chloro-6-methoxy-3-methylquinoxaline

CAS No.: 1218765-14-0

Cat. No.: VC3051354

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218765-14-0 |

|---|---|

| Molecular Formula | C10H9ClN2O |

| Molecular Weight | 208.64 g/mol |

| IUPAC Name | 2-chloro-6-methoxy-3-methylquinoxaline |

| Standard InChI | InChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3 |

| Standard InChI Key | ZJPLJTSILZVYJC-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C2C=CC(=CC2=N1)OC)Cl |

| Canonical SMILES | CC1=C(N=C2C=CC(=CC2=N1)OC)Cl |

Introduction

Physical and Chemical Properties

Structural Information

2-Chloro-6-methoxy-3-methylquinoxaline is characterized by a quinoxaline ring system with specific substituents that define its unique properties. The compound has the following identificational characteristics:

| Parameter | Value |

|---|---|

| CAS Number | 1218765-14-0 |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.64 g/mol |

| SMILES Notation | CC1=C(N=C2C=CC(=CC2=N1)OC)Cl |

| InChI | InChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3 |

| InChIKey | ZJPLJTSILZVYJC-UHFFFAOYSA-N |

The structure features a quinoxaline core with a chlorine atom at the 2-position, which serves as a reactive site for nucleophilic substitution reactions. The methoxy group at the 6-position contributes to electron density in the aromatic system, while the methyl group at the 3-position provides additional reactivity options through functionalization.

| Property | Value |

|---|---|

| Physical Appearance | Solid (presumed based on similar compounds) |

| Solubility | Soluble in organic solvents such as acetonitrile, ethanol, and chloroform |

| Predicted Collision Cross Section [M+H]+ | 140.7 Ų |

| Predicted Collision Cross Section [M+Na]+ | 157.6 Ų |

| Predicted Collision Cross Section [M-H]- | 143.3 Ų |

Chemical Reactivity

Biological Activities

| Substituent | Position | Effect on Biological Activity |

|---|---|---|

| Chlorine | 2-position | Enhances antimicrobial activity; Serves as a reactive site for further modifications |

| Methoxy | 6-position | Increases lipophilicity; Improves cell membrane penetration |

| Methyl | 3-position | Contributes to binding with target receptors; Affects electronic properties |

The SAR studies facilitate the design of more potent derivatives with improved pharmacological profiles and reduced toxicity.

Applications

Chemical Intermediates

2-Chloro-6-methoxy-3-methylquinoxaline serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The reactive chlorine at the 2-position enables various transformations, including:

-

Nucleophilic Substitution Reactions: Replacement of the chlorine with other nucleophiles such as amines, thiols, or alcohols to generate a diverse array of derivatives .

-

Formation of Schiff Bases: Reaction with appropriate amines to form Schiff bases with enhanced biological activities .

-

Building Block for Complex Molecules: Incorporation into more complex molecular structures with potential applications in materials science and medicinal chemistry.

| Hazard Information | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Appropriate personal protective equipment (PPE) should be used when handling this compound, including gloves, eye protection, and respiratory protection if necessary. The compound should be stored in a cool, dry place away from incompatible materials and sources of ignition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume